molecular formula C16H12BrNO3 B11642651 Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate CAS No. 853347-59-8

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate

Cat. No.: B11642651
CAS No.: 853347-59-8
M. Wt: 346.17 g/mol
InChI Key: AGCKFWVOABAYBZ-PKNBQFBNSA-N
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Description

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate is a cyanoacrylate derivative featuring a furan ring substituted at the 5-position with a 2-bromophenyl group and an ethyl ester moiety at the cyanoacrylate backbone. This compound is part of a broader class of aryl-substituted cyanoacrylates, which are widely explored for their applications in pharmaceuticals, materials science, and organic synthesis. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological activity .

Synthetic routes for such compounds typically involve Knoevenagel condensation or Wittig-Horner reactions. For example, analogous furan-substituted cyanoacrylates are synthesized via solvent-free Knoevenagel condensation using biogenic catalysts (yields up to 87%) , or via Wittig reactions with diastereoselectivity favoring the E-isomer (yields 80–90%) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Cyanoacrylate Formation: The final step involves the reaction of the bromophenyl furan derivative with ethyl cyanoacetate under basic conditions to form the cyanoacrylate.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl furan derivatives.

Scientific Research Applications

Adhesive Applications

One of the primary applications of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate is in the production of adhesives. The compound exhibits rapid polymerization properties, making it suitable for instant bonding applications. Its cyanoacrylate functional group provides excellent adhesion to a variety of substrates, including plastics, metals, and ceramics.

Key Properties:

  • Rapid Polymerization: The compound's ability to quickly form strong bonds is crucial for applications requiring immediate adhesion.
  • Versatile Substrate Compatibility: It adheres well to diverse materials, enhancing its utility in industrial and consumer products.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate. Its unique structure allows it to participate in various chemical reactions, including:

  • Knoevenagel Condensation: This reaction can be utilized to synthesize more complex molecules by reacting with aldehydes or ketones.
  • Electrophilic Substitution Reactions: The presence of the bromine atom enhances electrophilic character, making it a valuable precursor for further functionalization.

Case Study: Synthesis of Novel Compounds

Research indicates that derivatives of this compound can be synthesized through electrophilic substitution reactions. For example, substituting the bromine atom with other electrophiles has led to compounds with enhanced biological activity and different reactivity profiles.

Biological Interactions

Emerging studies have shown that this compound interacts with various biological molecules, suggesting potential applications in medicinal chemistry.

Biological Studies:

  • Antimicrobial Activity: Initial investigations indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.
  • Cancer Research: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, warranting further exploration in drug development.

Comparison with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(4-bromophenyl)-2-cyanoacrylateBromophenyl groupMore common in commercial adhesives
Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylateFuran ring with bromineExhibits different electronic properties
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylateChlorobenzene substituentDifferent reactivity profile due to chlorine
Ethyl 3-(5-nitrophenyl)-2-cyanoacrylateNitro group presencePotentially higher biological activity

The combination of furan and bromophenyl groups in this compound contributes to its distinct reactivity and potential biological properties compared to its analogs.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate primarily involves its adhesive properties. The cyanoacrylate group undergoes rapid polymerization in the presence of moisture, forming strong bonds with various substrates. This polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer chain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs differ in substituent positions, halogenation, and functional groups. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physical Properties of Selected Cyanoacrylates

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Reference
Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate 5-(2-Bromophenyl)furan-2-yl C₁₆H₁₂BrNO₃ 346.18 N/A
Ethyl 3-(4-bromophenyl)-2-cyanoacrylate 4-Bromophenyl C₁₂H₁₀BrNO₂ 280.12 N/A
Ethyl 2-cyano-3-(furan-2-yl)acrylate Furan-2-yl (unsubstituted) C₁₀H₉NO₃ 191.18 N/A
(E)-Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate 5-(Hydroxymethyl)furan-2-yl C₁₁H₁₁NO₄ 221.21 105–106
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate 3-(Trifluoromethyl)phenyl C₁₃H₁₀F₃NO₂ 269.22 N/A

Key Observations:

  • Bromine substitution increases molecular weight and may enhance lipophilicity (LogP ~2.9 for 4-bromo analog ).
  • Hydroxymethyl substitution on furan reduces LogP compared to brominated analogs due to increased polarity .

Biological Activity

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate is a compound that exhibits significant biological activity, particularly in the context of antibacterial properties and cytotoxicity. This article explores its biological activity based on various studies, highlighting its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a furan moiety and a bromophenyl group, contributing to its unique electrophilic properties. The cyanoacrylate functional group is known for its reactivity, particularly in polymerization reactions which can enhance its biological effects. The molecular formula and structural features of this compound are crucial for understanding its interactions with biological systems.

Synthesis Methods

Several synthesis methods have been reported for this compound, including microwave-assisted techniques which improve yield and reduce reaction time. The efficiency of these methods has implications for both laboratory research and industrial applications.

Antibacterial Activity

Research indicates that cyanoacrylates, including this compound, exhibit notable antibacterial properties. A study demonstrated that the polymerization of cyanoacrylates enhances their ability to inhibit bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . In contrast, gram-negative bacteria like Pseudomonas aeruginosa showed resistance to these compounds.

Table 1: Antibacterial Efficacy of Cyanoacrylates

BacteriaInhibitory Effect (mm)Active PolymerizationReference
Staphylococcus aureus15Yes
Streptococcus pneumoniae12Yes
Escherichia coli0No
Pseudomonas aeruginosa0No

The study concluded that the antibacterial effects were significantly greater during active polymerization, suggesting that the mechanism of action may be closely linked to the formation of polymeric structures that interfere with bacterial cell integrity.

Cytotoxicity Studies

In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects on various cell lines. Research indicates that unpolymerized cyanoacrylates exhibit higher cytotoxicity compared to their polymerized forms. This was evidenced by studies measuring cell viability through assays like Alamar Blue .

Table 2: Cytotoxicity Assessment of Cyanoacrylates

ConditionCell TypeViability (%)Reference
UnpolymerizedFibroblasts30
Polymerized (1 day)Fibroblasts70
Polymerized (4 days)Fibroblasts85

The data suggest that while the unpolymerized form is more toxic, the polymerized version shows improved biocompatibility, making it more suitable for biomedical applications.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Polymerization Reaction : The rapid polymerization in the presence of moisture leads to the formation of long-chain polymers that can encapsulate bacteria or cells, preventing their proliferation.
  • Electrophilic Interactions : The presence of bromine enhances electrophilicity, allowing the compound to interact with nucleophilic sites on biomolecules, potentially disrupting cellular functions.
  • Release of Toxic Byproducts : During polymerization, certain byproducts may be released that contribute to cytotoxic effects on surrounding cells.

Case Studies and Applications

Recent studies have explored the use of cyanoacrylate adhesives in surgical settings due to their antibacterial properties and ability to promote tissue adhesion. For instance, a study highlighted the effectiveness of cyanoacrylate adhesives in wound closure while also providing antimicrobial protection against infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate?

The compound is synthesized via Knoevenagel condensation , a common method for cyanoacrylate derivatives. A furan-2-carbaldehyde precursor (e.g., 5-(2-bromophenyl)furan-2-carbaldehyde) reacts with ethyl cyanoacetate in the presence of a base (e.g., piperidine) under reflux conditions. The reaction mechanism involves nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated cyanoacrylate . Purity is typically verified by thin-layer chromatography (TLC) and recrystallization.

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : Assigns protons and carbons in the furan ring, bromophenyl group, and acrylate backbone. The cyano group (C≡N) appears as a sharp singlet near δ 110–120 ppm in 13C NMR.
  • FTIR : Confirms functional groups (C≡N stretch ~2200 cm⁻¹, C=O ester ~1700 cm⁻¹, C-Br ~600 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via the SHELX suite) is employed for structural refinement. Monoclinic or orthorhombic systems are common, with Z-values indicating molecular packing. Hydrogen bonding (e.g., C-H···O/N) and π-π stacking between aromatic rings are critical for stabilizing the lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement?

For twinned or disordered crystals, SHELXL’s TWIN and HKLF5 commands enable matrix-based refinement. Electron density maps (e.g., Fo-Fc) identify misplaced atoms, while ADDSYM checks for missed symmetry. For high thermal motion, anisotropic displacement parameters (ADPs) are prioritized over isotropic models .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at the acrylate’s β-carbon .
  • Molecular Docking (AutoDock/Vina) : Screens against targets like kinases or GPCRs. The furan and bromophenyl moieties may occupy hydrophobic pockets, while the cyano group forms dipole-dipole interactions .

Q. How do substituents (e.g., bromine vs. trifluoromethyl) influence biological activity?

Structure-Activity Relationship (SAR) studies compare analogs (e.g., replacing Br with CF3 or NO2). For example:

SubstituentLogPIC50 (μM)Target
2-Br3.212.5Kinase A
3-CF33.88.7Kinase A
The bromine’s steric bulk may reduce binding efficiency compared to smaller groups like CF3, but its polarizability enhances π-stacking .

Q. What strategies optimize synthetic yield for scale-up?

  • Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hrs) with comparable yields.
  • Green solvents (e.g., ethanol/water mixtures) improve sustainability without compromising efficiency.
  • Flow chemistry minimizes side reactions (e.g., acrylate polymerization) via precise temperature control .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH-dependent degradation studies (e.g., HPLC monitoring at pH 2–9) identify hydrolysis-prone sites (e.g., ester or cyano groups).
  • Forced degradation (heat/light exposure) reveals degradation products, such as decarboxylated furan derivatives .

Properties

CAS No.

853347-59-8

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

ethyl (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C16H12BrNO3/c1-2-20-16(19)11(10-18)9-12-7-8-15(21-12)13-5-3-4-6-14(13)17/h3-9H,2H2,1H3/b11-9+

InChI Key

AGCKFWVOABAYBZ-PKNBQFBNSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Br)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Br)C#N

Origin of Product

United States

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